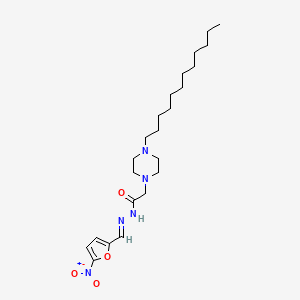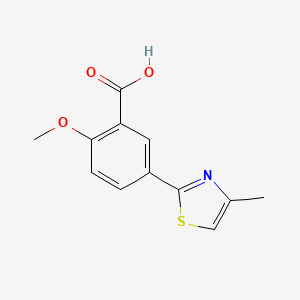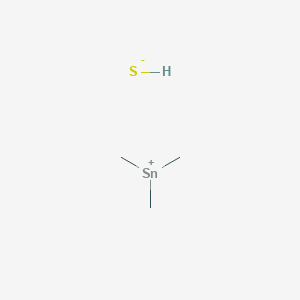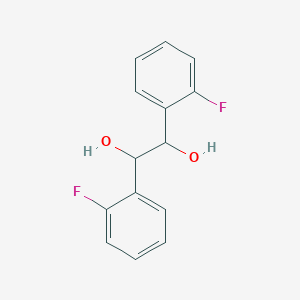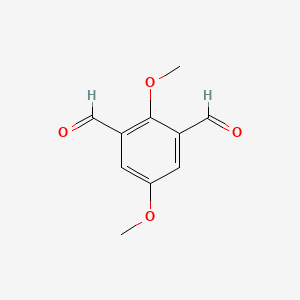
2,5-Dimethoxybenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dimethoxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two formyl groups (-CHO) attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxybenzene-1,3-dicarbaldehyde typically involves the oxidation of 2,5-dimethoxybenzyl alcohol. Common oxidizing agents used in this process include manganese dioxide (MnO2) and sodium periodate (NaIO4). The reaction is usually carried out under mild acidic conditions to ensure the selective oxidation of the alcohol groups to aldehyde groups .
Industrial Production Methods: In an industrial setting, the production of 2
Properties
CAS No. |
25224-72-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,5-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-6H,1-2H3 |
InChI Key |
HMBCIACSLAPKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


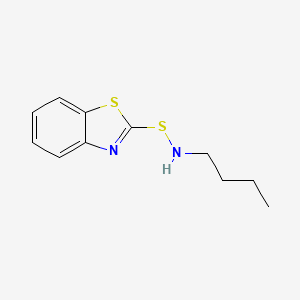

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
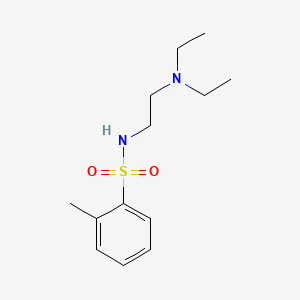
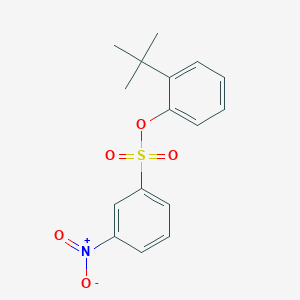

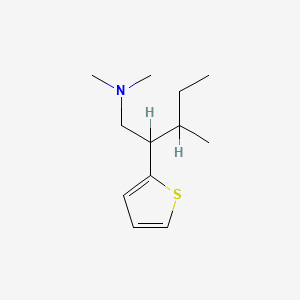


![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
